molecular formula C9H13BrClN B1285176 N-(3-Bromobenzyl)ethanamine hydrochloride CAS No. 90389-53-0

N-(3-Bromobenzyl)ethanamine hydrochloride

Cat. No. B1285176
CAS RN: 90389-53-0
M. Wt: 250.56 g/mol
InChI Key: JYOGQPMOFRUWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromobenzyl)ethanamine hydrochloride is a chemical compound that can be associated with a class of substances that have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss N-(3-Bromobenzyl)ethanamine hydrochloride, they do provide insights into related brominated compounds and their chemical properties, synthesis, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through reactions involving readily available precursors. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines involves a common synthetic pathway starting from precursor materials . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that N-(3-Bromobenzyl)ethanamine hydrochloride could also be synthesized using a suitable brominated precursor and ethanamine under appropriate reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine reveals intermolecular interactions and the planarity of the benzoxazole ring systems . Similarly, the structure of a benzohydrazone compound derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide is determined by single-crystal X-ray diffraction . These techniques could be applied to determine the precise molecular structure of N-(3-Bromobenzyl)ethanamine hydrochloride.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to yield different substituted derivatives . This suggests that N-(3-Bromobenzyl)ethanamine hydrochloride may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of bromine and other substituents. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine are made by analyzing the fingerprint region of the infrared and Raman spectra . Additionally, the antimicrobial activities of brominated hydrazone compounds are evaluated, indicating potential biological applications . These studies provide a foundation for predicting the properties of N-(3-Bromobenzyl)ethanamine hydrochloride, such as its vibrational spectra and potential biological activity.

Safety And Hazards

The safety data sheet (SDS) for “N-(3-Bromobenzyl)ethanamine hydrochloride” can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGQPMOFRUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)ethanamine hydrochloride

CAS RN

90389-53-0
Record name Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.